![molecular formula C8H14ClNO2 B13465794 1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13465794.png)
1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride is a compound that belongs to the class of bicyclic structures. These structures are known for their rigidity and unique spatial arrangement, which make them valuable in various fields of scientific research and industrial applications. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride typically involves a series of chemical reactions that build the bicyclic framework and introduce the functional groups. One common method involves the use of photochemistry to achieve [2+2] cycloaddition, which forms the bicyclic structure . This method can be further optimized by using various reagents and catalysts to improve yield and selectivity. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound’s rigid structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride can be compared to other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[2.2.2]octane: Another rigid bicyclic structure used in medicinal chemistry.
Cubane derivatives: Known for their unique three-dimensional structure and use in drug design.
The uniqueness of this compound lies in its specific spatial arrangement and functional groups, which allow for unique interactions with biological molecules and specific reactivity in chemical reactions .
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-4-8-2-5(3-8)1-6(8)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H |
InChI Key |
DBDMHUYLRMYVGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


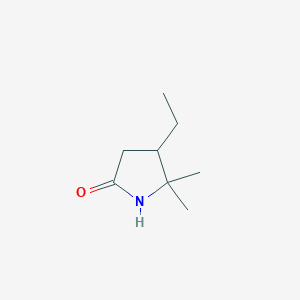
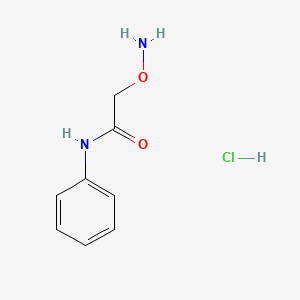
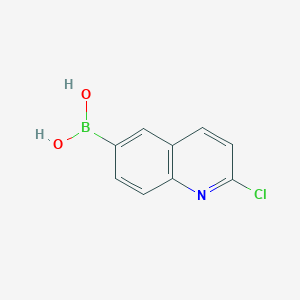
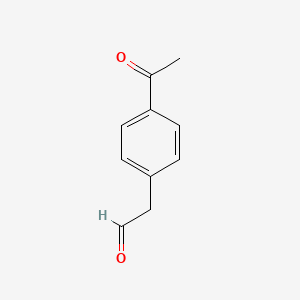
![tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)
![Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)
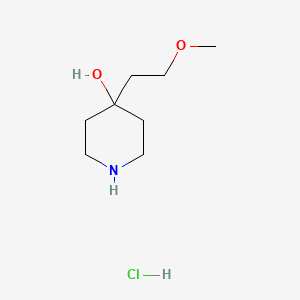

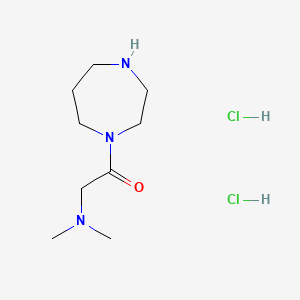
![(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13465780.png)
amine hydrochloride](/img/structure/B13465782.png)
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B13465784.png)
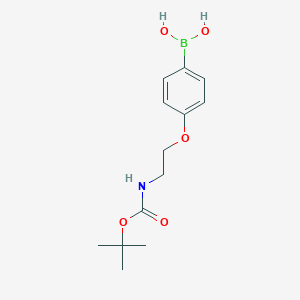
![3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylicacid](/img/structure/B13465789.png)
